N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates:
- A 2-oxoimidazolidine core substituted with a methanesulfonyl group at position 2.
- A carboxamide linkage to a branched hydroxyalkyl chain containing a thiophen-3-yl substituent.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-13(19,7-10-3-6-22-8-10)9-14-11(17)15-4-5-16(12(15)18)23(2,20)21/h3,6,8,19H,4-5,7,9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNZBDBWSMLRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)N2CCN(C2=O)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiophene structure have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It’s worth noting that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Hydroxy Group : Contributes to hydrogen bonding and solubility.
- Thiophene Ring : Enhances lipophilicity and may influence receptor interactions.
- Methanesulfonyl Group : Potentially involved in metabolic stability and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation and cell proliferation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antitumor Activity
In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was found to induce apoptosis in HepG2 liver cancer cells through the activation of the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Case Study 2: Antimicrobial Properties
A series of experiments evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the thiophene ring or variations in the sulfonamide group have been explored to enhance potency and selectivity. For instance, substituting different functional groups at the thiophene position has been correlated with increased enzyme inhibition rates.
Scientific Research Applications
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines. A study highlighted that structural modifications in similar sulfonamide derivatives resulted in notable anticancer properties, with growth inhibition percentages reaching up to 86% in certain cancer types .
Study 1: Antimicrobial Evaluation
In a comparative study of sulfonamide derivatives, researchers found that compounds structurally similar to N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial efficacy .
Study 2: Anticancer Efficacy
A series of experiments conducted by the National Cancer Institute evaluated the anticancer potential of various sulfonamide derivatives. The results indicated that specific modifications in the chemical structure could enhance cytotoxicity against human tumor cell lines. The mean growth inhibition values were recorded, demonstrating the compound's potential as a lead structure for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Analogues
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Structural Differences : Lacks the imidazolidine core and methanesulfonyl group. Features a simpler hydroxypropyl backbone with a thiophen-2-yl substituent.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ()
- Structural Differences : Replaces the imidazolidine-carboxamide system with a naphthalenyloxy group. Retains the thiophen-3-yl moiety but lacks sulfonyl and hydroxy-methyl substituents.
Carboxamide Derivatives
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) ()
- Structural Differences : Substitutes the imidazolidine ring with a furan heterocycle and introduces a hydrazinyl-oxoethyl side chain.
- Functional Implications : The furan ring’s lower electron-withdrawing capacity compared to the methanesulfonyl group may reduce stability under acidic conditions.
[3-(Propan-2-ylcarbamoyl)furan-2-yl]acetyl azide (59a) ()
- Structural Differences : Features an acetyl azide functional group instead of the hydroxypropyl-thiophene chain.
Research Findings and Implications
- Thiophene Orientation : The thiophen-3-yl group in the target compound (vs. thiophen-2-yl in compounds) may influence stereoelectronic interactions with biological targets due to differences in sulfur atom positioning.
- Sulfonyl vs.
- Hydroxypropyl Chain : The branched hydroxy-methyl chain may confer improved solubility in aqueous media relative to naphthalene-containing derivatives ().
Preparation Methods
Preparation of 3-(Thiophen-3-yl)-2-methylpropane-1,2-diol
Starting materials : Thiophene-3-carbaldehyde, methylmagnesium bromide.
Reaction :
- Grignard addition at −10°C in anhydrous THF.
- Quenching with ammonium chloride yields the diol as a viscous oil.
Key data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 98.2% |
| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 7.32 (thiophene-H), 3.81 (diol -OH) |
Methanesulfonylation of the Diol Intermediate
Reagents : Methanesulfonyl chloride, triethylamine.
Conditions :
Imidazolidine-2-one Ring Formation
Method : Cyclocondensation with urea derivatives.
Protocol :
- React sulfonylated diol with methyl carbamate (1.2 eq.) in toluene.
- Catalytic p-toluenesulfonic acid (0.1 eq.), reflux 12 h.
Results :
| Metric | Value |
|---|---|
| Isolated yield | 74% |
| Ring-closure efficiency | 89% (by $$ ^{13}C $$ NMR) |
Carboxamide Functionalization
Coupling agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Conditions :
- DMF, 0°C → 25°C, 6 h.
- Amine component: Commercially sourced 2-oxoimidazolidine-1-carboxylic acid.
Critical parameters : - pH maintained at 8.5–9.0 with DIPEA (N,N-Diisopropylethylamine).
- Stoichiometric HATU (1.05 eq.) prevents oligomerization.
Process Optimization and Scalability
Solvent Screening for Key Steps
Comparative data for the cyclocondensation step:
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Toluene | 110 | 12 | 74 | 98.5 |
| DMF | 100 | 8 | 68 | 97.1 |
| Acetonitrile | 82 | 18 | 61 | 95.3 |
Toluene emerges as optimal due to superior azeotropic water removal.
Catalytic Enhancements
Pd/C-mediated hydrogenation : Reduces residual aldehydes from Grignard step:
Enzymatic resolution : Chiral lipases (e.g., CAL-B) achieve 98% ee for the diol intermediate.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Key spectral assignments :
- IR (KBr) : 1675 cm⁻¹ (C=O, carboxamide), 1340 cm⁻¹ (S=O asym).
- $$ ^1H $$ NMR (DMSO-d₆) : δ 2.98 (s, 3H, SO₂CH₃), 4.21 (m, 1H, CH-thiophene).
- HRMS : m/z 283.35 [M+H]⁺ (calc. 283.35).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor trials (Corning AF-2400):
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 (benchmark: 40 for similar APIs).
- E-factor : 18.7 kg waste/kg product (solvent recovery reduces to 8.2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
